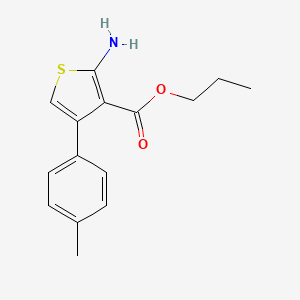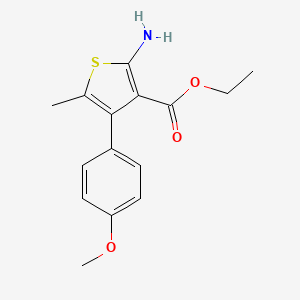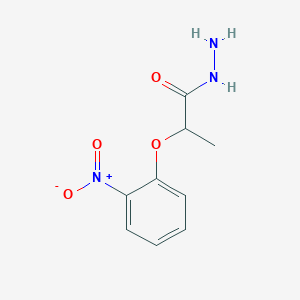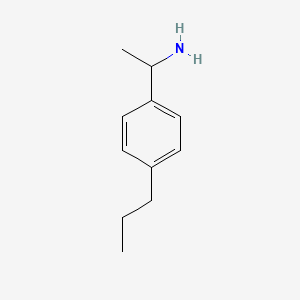
2-Bromo-4-thiocyanatoaniline
Vue d'ensemble
Description
2-Bromo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol. It is an aromatic amine characterized by a bromine atom at the second position and a thiocyanate group at the fourth position on the benzene ring. This compound is a colorless solid with a melting point of 212-213°C. It has a wide range of applications in scientific research, particularly in organic synthesis, catalysis, and the production of dyes.
Applications De Recherche Scientifique
2-Bromo-4-thiocyanatoaniline has diverse applications in scientific research:
Antimicrobial Activities: Derivatives of this compound exhibit strong antibacterial activities against Staphylococcus aureus, indicating potential for developing new antibiotics.
Photoinitiating Properties: Used in photoinitiating reactions, contributing to the understanding of photoinitiating processes in chemical synthesis.
Synthesis of Heterocyclic Compounds: Significant in the bromination and thiocyanation of specific thiazoles, aiding the development of new heterocyclic chemistry.
Convertible Isocyanide for Multicomponent Chemistry: Effective as a convertible isocyanide in various synthetic chemical processes.
Anticancer Evaluations: Certain derivatives have shown promising results in initial screenings for anticancer properties.
Synthesis of Benzimidazoles: Used in synthesizing benzimidazoles, expanding the range of available compounds for pharmaceutical and chemical applications.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of anilines. One efficient and eco-friendly method uses N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents . The reaction proceeds with good regioselectivity and yields, making it a preferred method for introducing the thiocyanate group to the parent aniline molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic thiocyanation reactions under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-thiocyanatoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom, being a good leaving group, can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The thiocyanate group can participate in various substitution and coupling reactions.
Common Reagents and Conditions:
N-bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN): Used for the thiocyanation of anilines.
Nucleophiles: Various nucleophiles can replace the bromine atom in substitution reactions.
Major Products Formed:
Substituted Anilines: Products formed by replacing the bromine atom with different nucleophiles.
Heterocyclic Compounds: Formed through coupling reactions involving the thiocyanate group.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-thiocyanatoaniline involves its reactivity as an electrophile and nucleophile. The bromine atom can be displaced by nucleophiles, while the thiocyanate group can participate in various substitution and coupling reactions. The compound’s antimicrobial and anticancer activities are attributed to its ability to interact with specific molecular targets and pathways, although detailed mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
2,6-Diisopropyl-4-thiocyanatoaniline: Studied for its photoinitiating properties.
4-Amino-3-bromophenyl Thiocyanate: Another compound with similar structural features and reactivity.
Uniqueness: 2-Bromo-4-thiocyanatoaniline stands out due to its combination of a bromine atom and a thiocyanate group, making it highly versatile in organic synthesis and various chemical reactions. Its applications in antimicrobial and anticancer research further highlight its significance in scientific research.
Propriétés
IUPAC Name |
(4-amino-3-bromophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUVDNHTRZTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396769 | |
| Record name | 2-BROMO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7493-98-3 | |
| Record name | 2-BROMO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






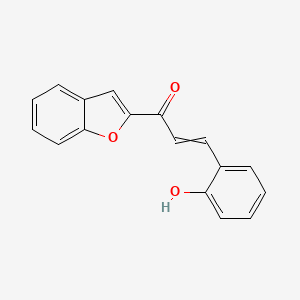
![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)
